(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Historical Development of Benzothiazole-Based Ylidene Compounds
The benzothiazole scaffold, first synthesized by Heinrich Debus in 1889, initially served as a synthetic intermediate in organic chemistry. By the mid-20th century, researchers recognized its pharmacological potential, leading to the development of benzothiazole-based ylidene derivatives. These compounds, characterized by a planar ylidene (C=N) bond conjugated to the benzothiazole ring, gained prominence due to their electronic tunability and bioisosteric properties.
Key milestones include:
- 1960s–1980s : Early studies on benzothiazole ylidenes focused on their photophysical properties, with applications in dye chemistry.
- 1990s : Transition to medicinal applications, particularly in cancer research, where derivatives demonstrated kinase inhibition.
- 2010s–Present : Advances in computational modeling enabled rational design of ylidene compounds, such as (E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide , optimizing steric and electronic parameters for target engagement.
A comparative analysis of select benzothiazole ylidenes is provided below:
Significance of this compound in Medicinal Chemistry
The structural architecture of This compound confers distinct advantages:
Electronic Modulation :
- The cyano group at the para position of the benzamide induces electron-withdrawing effects, polarizing the ylidene bond ($$ \text{C=N} $$) and enhancing electrophilicity for nucleophilic target interactions.
- Ethoxy and ethyl groups at positions 4 and 3 of the benzothiazole ring improve lipid solubility, facilitating membrane permeability.
Stereoelectronic Effects :
Biological Relevance :
- Preliminary in silico docking analyses suggest affinity for tyrosine kinase receptors , potentially inhibiting angiogenesis in cancer models.
- The compound’s benzothiazole core may interact with amyloid fibrils , analogous to Thioflavin T, indicating potential in neurodegenerative disease diagnostics.
Research Evolution and Current Trends
Recent advancements in benzothiazole ylidene chemistry emphasize:
Green Synthesis Protocols :
Microwave-assisted and solvent-free methods reduce reaction times for derivatives like This compound from 12 hours to <2 hours, improving yields (>85%).Targeted Drug Delivery :
Encapsulation in PEGylated liposomes enhances bioavailability, addressing historical challenges with benzothiazole solubility.Multifunctional Derivatives :
Hybrid molecules combining the ylidene scaffold with sulfonamide or indole moieties show dual activity against microbial and inflammatory targets.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-22-17-15(24-4-2)6-5-7-16(17)25-19(22)21-18(23)14-10-8-13(12-20)9-11-14/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWHJSGAKJJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced through alkylation reactions using ethyl iodide and sodium ethoxide.
Formation of the Ylidene Group: The ylidene group can be formed by the condensation of the benzothiazole derivative with an appropriate aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including (E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, in combating various bacterial strains. The compound exhibits notable activity against Mycobacterium species, which are responsible for tuberculosis and other infections. Its mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-diabetic Properties
Research indicates that compounds similar to this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. In vitro studies demonstrated that derivatives enhance insulin-stimulated glucose uptake without significant cytotoxicity, suggesting a promising avenue for diabetes management .
In Vivo Efficacy
In vivo studies have shown that the compound can effectively lower blood glucose levels in diabetic models. The pharmacokinetics of this compound reveal favorable absorption and distribution characteristics, making it a candidate for further clinical development.
Mechanistic Insights
Mechanistic studies have elucidated its action on cellular pathways involved in glucose metabolism and insulin signaling. The compound's ability to modulate these pathways positions it as a potential therapeutic agent in metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound has been optimized through various methods, including:
- Knoevenagel Condensation : This method allows for the efficient formation of the compound from readily available precursors.
Table 1: Synthetic Methods Overview
| Method | Advantages | Limitations |
|---|---|---|
| Knoevenagel Condensation | High yield, simple procedure | Requires specific catalysts |
| Microwave-Assisted Synthesis | Reduced reaction time | Equipment costs |
| Solvent-Free Reactions | Eco-friendly, cost-effective | May require longer reaction times |
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances demonstrated that derivatives of benzothiazole exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis. The study utilized this compound as a lead compound for further modifications to enhance efficacy .
Case Study 2: Diabetes Management
In a pharmacological investigation, a series of benzamide derivatives were tested for their PTP1B inhibitory activity. Among these, this compound showed significant inhibitory effects with an IC50 value indicating its potential as a therapeutic agent for type 2 diabetes .
Mechanism of Action
The mechanism of action of (E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 4-ethoxy group increases hydrophobicity compared to 7a’s unsubstituted benzamide . Ethoxy substituents are associated with enhanced membrane permeability in thiazole derivatives . In contrast, the cyano group in the target compound may reduce solubility relative to analogues with electron-donating groups (e.g., -OCH₃ in compound 25 from ).
Spectral Characteristics :
- The absence of reported NMR data for the target compound limits direct comparison. However, analogues like 7a show aromatic proton signals at δ 7.36–7.72 ppm, consistent with benzothiazole systems . The ethoxy group in the target compound would likely produce a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 3.8–4.1 ppm (OCH₂) .
Biological Activity: Compound 7a demonstrated moderate anticancer activity in vitro, suggesting that the ethyl substituent on the thiazole ring may enhance cytotoxicity . The target compound’s cyano group could further potentiate activity by interacting with enzymatic nucleophiles. Thiadiazole derivatives (e.g., 4g) exhibit antimicrobial properties, but benzothiazole-based compounds like the target are more commonly studied for anticancer applications .
Insights:
- The target compound likely follows a condensation pathway similar to 7a, utilizing a benzoyl chloride derivative and a substituted benzothiazole intermediate .
- High-yield syntheses (e.g., 90–92% for 4e) often employ cyclocondensation strategies with sodium acetate or triethylamine as catalysts .
Physicochemical and Pharmacokinetic Properties
- logP: Estimated logP values (via analogy): Target compound: ~3.5 (higher than 7a’s ~2.8) due to ethoxy and cyano groups. 4e: logP ~4.2 (cyclohexadienone contributes to lipophilicity) .
Biological Activity
(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-tubercular agent and its interactions with various biological targets. This article examines the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process, including the condensation of appropriate benzothiazole derivatives with cyano and amide functional groups. The molecular formula is with a molecular weight of 351.42 g/mol .
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives, including this compound. These compounds have shown promising results against Mycobacterium tuberculosis (Mtb), with varying degrees of inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC).
| Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 | 98 |
| 7e | 9.2 ± 1.5 | 0.09 | 99 |
| Target Compound | X | X | X |
The compound's effectiveness is often compared to standard anti-tubercular drugs, revealing that certain derivatives possess superior potency against resistant strains of Mtb .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes crucial for bacterial survival. Molecular docking studies suggest that these compounds interact with key targets such as DprE1, a critical enzyme in the cell wall biosynthesis pathway of Mtb .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Studies indicate that modifications to the benzothiazole moiety significantly influence the compound's potency and selectivity:
- Substituents on the Ethoxy Group : Variations can enhance lipophilicity and cellular uptake.
- Cyano Group Positioning : The position and electronic nature of substituents on the cyano group can affect binding affinity to target proteins.
- Amide Linkage : The nature of the amide bond influences stability and interaction with biological targets.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of benzothiazole derivatives, including:
- In Vitro Studies : Evaluating the effectiveness against various strains of Mtb, where certain derivatives exhibited significant bactericidal activity.
- In Vivo Models : Animal studies demonstrating reduced bacterial load in infected models treated with these compounds.
Q & A
Q. How do substituents (cyano, ethoxy, ethyl) influence the compound’s electronic structure and reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : Computational studies (DFT) can map electron density. The cyano group withdraws electrons, reducing electrophilicity at the benzamide carbonyl, while the ethoxy group donates electrons via resonance, enhancing benzo[d]thiazole ring reactivity. For example, in analogs, ethoxy groups increase stability against oxidation by ~20% compared to methoxy derivatives . Experimental validation via Hammett plots or kinetic isotope effects is advised .
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ values to differentiate target-specific inhibition (low nM range) from non-specific cytotoxicity (µM range).
- Off-Target Screening : Employ kinase profiling panels or thermal shift assays to identify unintended targets.
- Structural Analog Comparison : Compare with derivatives lacking the cyano group; if activity drops, the cyano moiety is critical for target binding .
Q. How can in silico modeling (molecular docking, MD simulations) predict the compound’s binding affinity for glucosidase or carbonic anhydrase targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with PDB IDs 1XSI (human glucosidase) or 3QO1 (bovine carbonic anhydrase). Focus on hydrogen bonds between the benzamide carbonyl and catalytic residues (e.g., Asp349 in glucosidase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence (>80% simulation time) .
Q. What experimental controls are essential when evaluating this compound’s anti-metastatic potential in cell migration assays?
- Methodological Answer :
- Positive Control : Use 10 µM cytochalasin D to inhibit actin polymerization.
- Solvent Control : DMSO at ≤0.1% to rule out vehicle effects.
- Cytotoxicity Control : Parallel MTT assays to ensure reduced migration is not due to cell death.
- Scratch Assay Validation : Compare closure rates in treated vs. untreated cells over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
